Enzyme Inhibition Potency: 4-Methylpyrazole vs. Pyrazole and 3-Methylpyrazole on Alcohol Dehydrogenase
In a head-to-head enzyme inhibition study using purified alcohol dehydrogenase, 4-methylpyrazole exhibited a dissociation constant (Kd1) of 0.93 µM, representing a 150-fold increase in binding affinity compared to pyrazole (Kd1 = 140 µM) and a 12-fold increase compared to 3-methylpyrazole (Kd1 = 11 µM) [1]. This quantitative gradient directly correlates with the position and presence of the methyl substituent on the pyrazole ring.
| Evidence Dimension | Alcohol dehydrogenase inhibition (Kd1, µM) |
|---|---|
| Target Compound Data | 0.93 µM (95% CI: 0.72–1.2 µM) |
| Comparator Or Baseline | Pyrazole: 140 µM (95% CI: 72–520 µM); 3-Methylpyrazole: 11 µM (95% CI: 8.3–16 µM) |
| Quantified Difference | 4-Methylpyrazole is 150× more potent than pyrazole and 12× more potent than 3-methylpyrazole |
| Conditions | In vitro enzyme assay, mixed cooperative substrate inhibition mechanism |
Why This Matters
For researchers screening ADH inhibitors, 4-methyl substitution is non-negotiable for achieving sub-micromolar potency; substituting with pyrazole or 3-methylpyrazole would reduce inhibitory activity by one to two orders of magnitude.
- [1] Plapp, B. V., et al. Table 3: Inhibition constants for monocyclic pyrazoles on alcohol dehydrogenase. PMC3781954, 2014. View Source
